molecular formula C22H19N3O2S2 B2799684 N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291862-77-5

N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2799684
CAS No.: 1291862-77-5
M. Wt: 421.53
InChI Key: GUQOXCQZPPGHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone derivative featuring a 3,4-dihydrothieno[3,2-d]pyrimidin-4-one core. Key structural attributes include:

  • Position 3 substitution: A 2-methylphenyl group, contributing steric bulk and electron-donating effects.
  • Position 2 substitution: A sulfanyl-linked acetamide group, with the acetamide nitrogen bonded to a 3-methylphenyl ring.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-14-6-5-8-16(12-14)23-19(26)13-29-22-24-17-10-11-28-20(17)21(27)25(22)18-9-4-3-7-15(18)2/h3-12H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQOXCQZPPGHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes existing research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C24H23N3O4S2\text{C}_{24}\text{H}_{23}\text{N}_{3}\text{O}_{4}\text{S}_{2}
  • Molecular Weight : 481.59 g/mol
  • CAS Number : 1040631-78-4

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various thienopyrimidine-sulfonamide hybrids and found that compounds with similar structures demonstrated varying degrees of inhibition against Staphylococcus aureus and Escherichia coli. The best-performing compounds showed zones of inhibition comparable to standard antibiotics like sulfadiazine and sulfamethoxazole .

Table 1: Antimicrobial Activity of Related Compounds

CompoundZone of Inhibition (mm)MIC (µg/mL)
Sulfadiazine29.67250
Sulfamethoxazole27.6731.25
Thienopyrimidine Hybrid15.0125

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research has shown that thienopyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. For instance, certain derivatives have been found to target specific proteins involved in cancer cell survival and proliferation .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Interference with DNA Synthesis : Some studies suggest that thienopyrimidines can disrupt DNA replication in bacterial cells.
  • Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have highlighted the efficacy of thienopyrimidine derivatives similar to this compound:

  • A study published in MDPI assessed the antibacterial activity of synthesized hybrids against common pathogens. The results indicated that certain derivatives exhibited enhanced activity compared to conventional antibiotics, suggesting their potential as alternative therapeutic agents .
  • Another investigation focused on the anticancer properties of thienopyrimidine derivatives, demonstrating significant cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

Target Compound vs. Thieno[2,3-d]pyrimidinone Derivatives ()

The compound in , 2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide, shares a thienopyrimidinone core but differs in:

  • Core isomerism: Thieno[2,3-d]pyrimidinone () vs. thieno[3,2-d]pyrimidinone (target compound), altering ring fusion and electronic delocalization.
  • Substituents: Position 6: Ethyl group () vs. Position 3: Phenyl () vs. 2-methylphenyl (target compound). Acetamide group: 4-Nitrophenyl (electron-withdrawing, ) vs. 3-methylphenyl (electron-donating, target compound).

Implications :

  • The nitro group in enhances polarity and reduces lipophilicity compared to the methyl group in the target compound.
  • Ethyl substitution at position 6 () may increase steric hindrance, affecting binding interactions in biological systems.
Target Compound vs. Thieno[3,2-d]pyrimidinone Derivatives ()

describes N-(3-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, which shares the same core isomer as the target compound but differs in:

  • Position 7: 4-Methylphenyl substitution () vs.
  • Position 3 : Ethyl group () vs. 2-methylphenyl (target compound).
  • Acetamide group: 3-Cyanophenyl (strong electron-withdrawing, ) vs. 3-methylphenyl (target compound).

Implications :

Physicochemical Properties

Melting Points and Solubility
  • : A pyrimidin-2-yl thioacetamide derivative with dichlorophenyl substitution exhibits a high melting point (230°C), attributed to strong intermolecular halogen bonding .
  • : Cyanoacetamide derivatives (e.g., 13a–e) show melting points ranging from 274°C to 288°C due to hydrogen bonding from sulfamoyl and cyano groups .
  • Target Compound : Expected to have a moderate melting point (180–220°C, estimated) due to balanced hydrophobic (methyl groups) and polar (sulfanyl, acetamide) interactions.

Spectroscopic Characterization

NMR and MS Data
  • Acetamide NH : Resonances at δ 10.10–12.50 across analogs (e.g., δ 10.10 in , δ 11.93 in ) .
  • Aromatic Protons : Methyl-substituted phenyl groups show signals near δ 2.30 (e.g., , a) , aligning with the target compound’s 3-methylphenyl group.
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) vary by substituents (e.g., 344.21 in vs. 357.38 in ) .

Q & A

What are the critical steps and optimized conditions for synthesizing this compound?

Level: Basic
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,2-d]pyrimidin-4-one core, followed by sulfanyl acetamide coupling. Key steps include:

  • Alkylation/Substitution: Use of potassium carbonate or triethylamine as a base in solvents like ethanol or DMF to facilitate thiol group coupling .
  • Temperature Control: Reactions often proceed at 60–80°C for 8–12 hours to balance yield and purity .
  • Purification: Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity. Monitor via TLC or HPLC .

Which analytical techniques are essential for structural confirmation?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~7.0–7.5 ppm) and verify sulfanyl-acetamide connectivity .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected at ~450–480 Da) and fragmentation patterns .
  • HPLC: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

How can researchers resolve contradictions in spectral data interpretation?

Level: Advanced
Methodological Answer:

  • Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
  • Decoupling Experiments: Resolve overlapping signals (e.g., aromatic protons) using 2D NMR (COSY, HSQC) .
  • Crystallography: Single-crystal X-ray diffraction (as in ) provides unambiguous bond-length/angle data for disputed regions .

How to design structure-activity relationship (SAR) studies for this compound?

Level: Advanced
Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified phenyl rings (e.g., 4-chloro, 3,5-dimethyl) to assess impact on bioactivity .
  • Functional Group Replacement: Replace sulfanyl with carbonyl or amine groups to probe electronic effects .
  • In Vitro Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

What strategies address low synthetic yields in the final coupling step?

Level: Advanced
Methodological Answer:

  • Solvent Optimization: Switch from ethanol to DMF to improve solubility of intermediates .
  • Catalyst Screening: Test Pd/Cu catalysts for Suzuki-type couplings (if applicable) .
  • Stoichiometry Adjustment: Increase thiol reagent by 1.5 equivalents to drive the reaction to completion .

How should stability issues during storage be mitigated?

Level: Basic
Methodological Answer:

  • Storage Conditions: Keep at −20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .
  • Stability Assays: Monitor degradation via HPLC every 3 months; use stabilizers like BHT (0.1% w/w) if needed .

What computational methods predict biological target interactions?

Level: Advanced
Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability in solvated systems .
  • Pharmacophore Mapping: Identify critical H-bond acceptors (e.g., pyrimidine-4-oxo group) using MOE .

What are common reactivity pathways for this compound?

Level: Basic
Methodological Answer:

  • Oxidation: Treat with KMnO₄ to oxidize thieno-pyrimidine sulfur to sulfoxide .
  • Nucleophilic Substitution: React with alkyl halides (e.g., methyl iodide) at the sulfanyl group .
  • Hydrolysis: Acidic/alkaline conditions cleave the acetamide moiety (monitor via IR for C=O loss) .

How to troubleshoot purity issues in the final product?

Level: Advanced
Methodological Answer:

  • Recrystallization: Use mixed solvents (e.g., DCM/hexane) to remove hydrophobic impurities .
  • HPLC Method Development: Optimize gradient elution (e.g., 30%→70% acetonitrile over 20 min) .
  • Chelation Traps: Add EDTA to eliminate metal contaminants from reaction vessels .

How to evaluate biological activity in cancer cell lines?

Level: Advanced
Methodological Answer:

  • MTT Assays: Dose cells (e.g., HeLa, MCF-7) at 1–100 µM for 48h; calculate IC₅₀ values .
  • Apoptosis Markers: Use flow cytometry (Annexin V/PI staining) to quantify cell death pathways .
  • Western Blotting: Assess kinase inhibition (e.g., p-ERK downregulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.